Lysergic acid morpholide
CAS No.: 4314-63-0
Cat. No.: VC0534176
Molecular Formula: C20H23N3O2
Molecular Weight: 337.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4314-63-0 |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | [(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C20H23N3O2/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3/t14-,18-/m1/s1 |
| Standard InChI Key | OTQWCDNEJVKXKG-RDTXWAMCSA-N |
| Isomeric SMILES | CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
| SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
| Canonical SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Lysergic acid morpholide (IUPAC name: [(8β)-9,10-didehydro-6-methylergolin-8-yl]-morpholin-4-ylmethanone) belongs to the ergoline class of compounds, featuring a tetracyclic ring system fused to a morpholine moiety. The molecular formula is C20H23N3O2, with a molar mass of 337.423 g/mol . The stereochemistry at the C8 position (β-configuration) is critical for receptor interaction, mirroring the structural requirements observed in other psychedelic lysergamides.
Table 1: Physicochemical Properties of LSM-775
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4314-63-0 | |
| PubChem CID | 199507 | |
| SMILES | CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5 | |
| logP (Octanol-Water Partition) | 2.45 (Predicted) |
Synthetic Pathways
LSM-775 is synthesized through the condensation of lysergic acid with morpholine, a reaction typically mediated by carbodiimide coupling agents. This process yields a morpholide group at the C8 position, distinguishing it from LSD’s diethylamide moiety . X-ray crystallographic analysis confirms that the morpholine ring adopts a chair conformation, with the carbonyl oxygen participating in hydrogen bonding networks that influence receptor binding .
Pharmacological Profile
Receptor Affinity and Functional Activity
LSM-775 demonstrates a unique polypharmacology profile, acting as:
This dual 5-HT1A/5-HT2A agonism contrasts with LSD’s predominant 5-HT2A activation, explaining LSM-775’s attenuated psychedelic effects.
Table 2: Comparative Pharmacodynamics of LSM-775 and LSD
| Parameter | LSM-775 | LSD |
|---|---|---|
| 5-HT1A EC50 | 4.4 ± 0.77 nM | 83 ± 12 nM |
| 5-HT2A EC50 | 48 ± 32–73 nM | 2.1 ± 0.3 nM |
| HTR Threshold Dose | 1.0 mg/kg (with WAY-100,635) | 0.01 mg/kg |
| Duration of Action (Humans) | 4–6 hours | 8–12 hours |
Analytical Characterization
Spectroscopic Identification
A 2018 study characterized a seized LSM-775 sample using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Base peak at m/z 337 (molecular ion), fragment ions at m/z 207 (ergoline ring) and m/z 130 (morpholine) .
-
Nuclear Magnetic Resonance (NMR): 1H NMR signals at δ 7.05 (H-9), δ 6.55 (H-10), and δ 3.68 (morpholine protons) .
-
X-ray Crystallography: Unit cell dimensions a = 8.21 Å, b = 10.45 Å, c = 12.78 Å (orthorhombic system) .
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) yields a retention time of 14.2 min, distinct from LSD (9.8 min) and ergometrine (17.5 min) .
Human Pharmacology and Toxicity
Subjective Effects
Anecdotal reports suggest LSM-775 produces threshold psychedelic effects at 75–700 µg (oral), characterized by:
-
Mild visual distortions (color enhancement, geometric patterns)
-
Altered time perception
Notably, users report fewer adrenergic side effects (tachycardia, hypertension) than with LSD, likely due to lower 5-HT2B activation .
Metabolic Fate
Preliminary data indicate hepatic metabolism via cytochrome P450 3A4 (CYP3A4), with primary metabolites including:
Renal excretion accounts for >70% of elimination within 24 hours .
Comparative Analysis with Classical Lysergamides
Structure-Activity Relationships
The morpholide moiety reduces steric bulk compared to LSD’s diethylamide group, decreasing 5-HT2A receptor complementarity. Molecular dynamics simulations show that LSM-775’s morpholine ring forms weaker π-π interactions with Phe339 in the 5-HT2A orthosteric pocket compared to LSD’s diethylamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume